6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid
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Overview
Description
6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid typically involves the functionalization of the quinoline scaffold. Common synthetic routes include the Gould-Jacob, Friedländer, and Skraup syntheses . These methods often involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve scalable and efficient synthetic methodologies. For example, the use of enaminone as a replacement for 1,3-dicarbinols has been reported to improve yield and practicality in the synthesis of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can introduce various functional groups at specific positions on the quinoline ring .
Scientific Research Applications
6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxyquinoline-4-carboxylic acid
- 3-Hydroxyquinoline-4-carboxylic acid
- 4-Hydroxyquinoline-6-carboxylic acid
Uniqueness
6-Cyclopentyl-4-hydroxyquinoline-3-carboxylic acid is unique due to its cyclopentyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct advantages in specific applications compared to other quinoline derivatives .
Properties
CAS No. |
55376-68-6 |
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Molecular Formula |
C15H15NO3 |
Molecular Weight |
257.28 g/mol |
IUPAC Name |
6-cyclopentyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C15H15NO3/c17-14-11-7-10(9-3-1-2-4-9)5-6-13(11)16-8-12(14)15(18)19/h5-9H,1-4H2,(H,16,17)(H,18,19) |
InChI Key |
MZHNUGPUIXEZLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)O |
Origin of Product |
United States |
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